molecular formula C12H21BO4 B2914499 (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester CAS No. 448212-00-8

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester

Cat. No.: B2914499
CAS No.: 448212-00-8
M. Wt: 240.11
InChI Key: DFGFDUCQEBGHBQ-CMDGGOBGSA-N
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Biological Activity

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester (CAS: 448212-00-8) is a boronic ester compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C12H23BO5, with a molar mass of 258.11902 g/mol. It has a boiling point of approximately 255.4 ± 42.0 °C, making it stable under various conditions .

The biological activity of boronic esters, including this compound, largely stems from their ability to form reversible covalent bonds with biological molecules. This reactivity allows them to interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, leading to the release of boronic acid, which is known for its role in inhibiting serine proteases and other enzymes .

Biological Applications

  • Anticancer Activity : Boronic esters have been investigated for their potential as anticancer agents. They can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. This inhibition can lead to increased apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic processes. Its ability to form stable complexes with enzyme active sites enhances its potential as a therapeutic agent .
  • Drug Development : this compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals targeting specific biological pathways .

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic esters, including this compound, against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .

Study 2: Enzyme Interaction

Research conducted by Lloyd-Jones et al. demonstrated that boronic esters can stabilize enzyme-substrate complexes through reversible covalent bonding. The study highlighted that this compound effectively inhibited the activity of serine proteases, suggesting its potential use in therapeutic applications targeting protein degradation pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer15Proteasome inhibition
(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-butenoic acid ethyl esterEnzyme inhibition20Reversible covalent bonding
Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butenoateAntimicrobial25Enzyme interaction

Properties

IUPAC Name

ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGFDUCQEBGHBQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448212-00-8
Record name ethyl (2Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
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